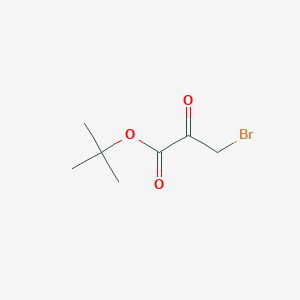

Tert-butyl 3-bromo-2-oxopropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-bromo-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO3/c1-7(2,3)11-6(10)5(9)4-8/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTKVDFSOLXYOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00540411 | |

| Record name | tert-Butyl 3-bromo-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16754-73-7 | |

| Record name | tert-Butyl 3-bromo-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-bromo-2-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tert-butyl 3-bromo-2-oxopropanoate chemical properties

An In-depth Technical Guide to Tert-butyl 3-bromo-2-oxopropanoate: Properties, Synthesis, and Synthetic Utility

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional reagent with significant potential in synthetic organic chemistry and drug discovery. We will delve into its core chemical properties, outline a robust synthetic protocol, explore its rich reactivity, and discuss its applications for researchers and drug development professionals.

Introduction: A Versatile Bifunctional Building Block

This compound (CAS No. 16754-73-7) is a valuable organic intermediate characterized by two key functional groups: an α-bromo ketone and a tert-butyl ester.[1][2][3] This unique combination imparts a dual reactivity profile, allowing for selective transformations at either the electrophilic α-carbon or the sterically hindered ester moiety. The α-bromo ketone functionality is a classical precursor for a variety of synthetic operations, including nucleophilic substitutions and eliminations, while the tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.[4][5][6] This guide will explore the causality behind its reactivity and provide practical insights for its use in complex molecule synthesis.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. Understanding these characteristics is crucial for its proper handling, storage, and application in experimental design.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 16754-73-7 | [1][2][3][7] |

| Molecular Formula | C₇H₁₁BrO₃ | [3][7][8] |

| Molecular Weight | 223.07 g/mol | [1][7] |

| Physical Form | Liquid | [1] |

| IUPAC Name | This compound | [8] |

| SMILES | CC(C)(C)OC(=O)C(=O)CBr | [3][8] |

| InChIKey | FLTKVDFSOLXYOD-UHFFFAOYSA-N | [1][8] |

| Storage | Sealed in dry conditions at 2-8°C or -10°C | [1][3] |

| Purity | Commercially available at ≥95% | [2][3] |

Molecular Structure

Predicted Spectroscopic Signature

-

¹H NMR (CDCl₃, 400 MHz): Two singlets are expected.

-

δ ≈ 4.1-4.4 ppm (s, 2H, -C(=O)CH₂Br). The protons on the carbon bearing the bromine are deshielded by the adjacent carbonyl group and the halogen.

-

δ ≈ 1.5 ppm (s, 9H, -C(CH₃)₃). The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ≈ 185-190 ppm (C=O, ketone).

-

δ ≈ 160-165 ppm (C=O, ester).

-

δ ≈ 83-85 ppm (-C(CH₃)₃).

-

δ ≈ 35-40 ppm (-CH₂Br).

-

δ ≈ 28 ppm (-C(CH₃)₃).

-

-

Infrared (IR) Spectroscopy (Liquid Film):

-

Mass Spectrometry (EI):

-

The molecular ion peak [M]⁺ may be weak or absent due to facile fragmentation.

-

A characteristic [M]⁺ and [M+2]⁺ pattern in a ~1:1 ratio will be observed for any fragment containing bromine.[12]

-

A prominent peak at m/z = 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺, is expected from the loss of the ester group.[12][13]

-

Loss of a bromine radical (·Br) would yield a fragment at m/z = 143.

-

Synthesis and Purification

The most direct and common laboratory synthesis for α-bromo ketones is the acid-catalyzed bromination of the corresponding ketone.[14] This methodology is directly applicable to the synthesis of this compound from its non-halogenated precursor, tert-butyl 2-oxopropanoate.

Synthetic Workflow

Mechanism: Acid-Catalyzed α-Bromination

The reaction proceeds via an enol intermediate. The acid catalyst serves to accelerate the tautomerization of the ketone to its more nucleophilic enol form. This is the rate-determining step of the reaction.[5] The electron-rich double bond of the enol then acts as a nucleophile, attacking molecular bromine in an electrophilic addition, followed by deprotonation to yield the final α-bromo ketone product.[14]

Experimental Protocol

Caution: Bromine is highly corrosive, toxic, and volatile. This procedure must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube (or argon inlet), add tert-butyl 2-oxopropanoate (1.0 eq). Dissolve the starting material in a suitable solvent such as acetic acid or dichloromethane.

-

Catalyst Addition: Add a catalytic amount of hydrobromic acid (HBr) in acetic acid or a few drops of concentrated sulfuric acid to the stirring solution.

-

Bromine Addition: Prepare a solution of bromine (1.0-1.1 eq) in the same solvent used in step 1 and charge it into the dropping funnel. Add the bromine solution dropwise to the reaction mixture at room temperature. The characteristic red-brown color of bromine should dissipate as it is consumed. Maintain a slight excess of bromine until the reaction is complete, as monitored by TLC or GC analysis.

-

Reaction Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from its ability to undergo selective transformations at its distinct functional groups.

Reactions at the α-Carbon

The primary site of reactivity is the carbon atom bearing the bromine, which is susceptible to both substitution and elimination.

-

Nucleophilic Substitution (Sₙ2): The α-bromo ketone is an excellent electrophile for Sₙ2 reactions with a wide range of soft and hard nucleophiles, including amines, thiols, and carboxylates. This provides a straightforward route to α-functionalized keto-esters, which are valuable precursors for heterocycles and other complex molecules.

-

Elimination (Dehydrobromination): Treatment with a non-nucleophilic, sterically hindered base, such as pyridine or DBU, promotes an E2 elimination of HBr.[5] This reaction is a powerful method for constructing α,β-unsaturated keto-esters, which are key Michael acceptors in conjugate addition reactions.[4][5]

References

- 1. This compound | 16754-73-7 [sigmaaldrich.com]

- 2. 16754-73-7 | this compound - Moldb [moldb.com]

- 3. chemscene.com [chemscene.com]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. This compound [oakwoodchemical.com]

- 8. PubChemLite - this compound (C7H11BrO3) [pubchemlite.lcsb.uni.lu]

- 9. tert-Butyl bromoacetate(5292-43-3) IR Spectrum [chemicalbook.com]

- 10. Propanoic acid, 3-bromo-2-oxo-, ethyl ester [webbook.nist.gov]

- 11. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. tert-Butyl bromoacetate(5292-43-3) MS spectrum [chemicalbook.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

Tert-butyl 3-bromo-2-oxopropanoate CAS number 16754-73-7

An In-Depth Technical Guide to Tert-butyl 3-bromo-2-oxopropanoate (CAS 16754-73-7): A Versatile Building Block in Modern Organic Synthesis and Drug Discovery

Introduction

This compound is a specialized organic chemical that serves as a highly functionalized building block for complex molecule synthesis. Identified by its CAS Number 16754-73-7, its structure is distinguished by three key features: a reactive bromine atom positioned for nucleophilic displacement, an α-keto group that can engage in various carbonyl chemistries, and an acid-labile tert-butyl ester which acts as a robust protecting group for the carboxylic acid. This unique combination of functionalities makes it a valuable reagent for researchers, particularly those in the fields of medicinal chemistry and drug development, enabling the strategic introduction of a three-carbon α-keto acid moiety into larger molecular scaffolds. This guide provides a comprehensive overview of its properties, a plausible synthetic route, its core reactivity, and its potential applications, with a focus on the practical insights required by laboratory and development scientists.

Physicochemical and Computational Profile

The fundamental properties of this compound are summarized below. Proper storage is critical to maintain its integrity; it is typically stored at refrigerated temperatures (2-8°C or lower) under dry conditions to prevent degradation.[1]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 16754-73-7 | [1][2] |

| Molecular Formula | C₇H₁₁BrO₃ | [1][3][4] |

| Molecular Weight | 223.06 g/mol | [1][5] |

| Physical Form | Liquid | |

| Typical Purity | ≥95% | [1][5] |

| Storage Temperature | -10°C to 8°C | [1] |

Computational models provide further insight into the molecule's behavior in various chemical environments.

Table 2: Predicted Chemical Properties

| Property | Value | Source(s) |

| XlogP | 1.8 | [3] |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis and Purification

While specific, peer-reviewed synthesis procedures for this compound are not widely published, a highly plausible and efficient route can be designed based on well-established esterification methods for sterically hindered alcohols.[6][7] The most logical approach involves the acid-catalyzed esterification of 3-bromo-2-oxopropanoic acid with isobutylene. The tert-butyl group is introduced via the stable tert-butyl cation, which is readily formed from isobutylene in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis via Acid-Catalyzed Esterification

This protocol describes a generalized procedure. Researchers should perform initial small-scale trials to optimize reaction times and purification methods.

Materials:

-

3-bromo-2-oxopropanoic acid

-

Isobutylene (condensed as a liquid or bubbled as a gas)

-

Anhydrous Dichloromethane (DCM)

-

Strong acid catalyst (e.g., concentrated sulfuric acid or a cation exchange resin)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a cold finger condenser (-78°C), and a gas inlet, dissolve 3-bromo-2-oxopropanoic acid (1.0 eq) in anhydrous DCM.

-

Catalyst Addition: Cool the solution to 0°C in an ice bath. Slowly add the acid catalyst (e.g., 0.1 eq H₂SO₄) to the stirred solution.

-

Isobutylene Introduction: Slowly bubble isobutylene gas through the solution or add condensed isobutylene (approx. 2-3 eq) via a pre-cooled syringe. Maintain the reaction temperature at or below 0°C during the addition to control the exothermic reaction.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting carboxylic acid.

-

Workup: Upon completion, cool the reaction mixture back to 0°C. Cautiously quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the aqueous layer is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is best purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure this compound.

Causality and Rationale:

-

Anhydrous Conditions: The reaction must be kept dry to prevent water from competing with the tert-butanol precursor (formed in situ) and hydrolyzing the product.

-

Acid Catalyst: A strong acid is required to protonate isobutylene, generating the stable tert-butyl cation which is the active electrophile in the esterification.

-

Low Temperature: Initial low temperatures control the highly exothermic protonation of isobutylene and minimize potential side reactions.

-

Aqueous Workup: The bicarbonate wash neutralizes the acid catalyst and removes any unreacted 3-bromo-2-oxopropanoic acid.

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from its predictable reactivity at two key sites: the carbon bearing the bromine and the tert-butyl ester.

A. Electrophilic Alkylation

The C-Br bond is highly polarized and susceptible to nucleophilic attack (Sₙ2 reaction). This allows the molecule to function as a potent electrophile, transferring the three-carbon keto-ester moiety to a wide range of nucleophiles, including:

-

Amines: To form β-amino-α-keto esters.

-

Thiols: To form β-thio-α-keto esters.

-

Carbanions: To form new carbon-carbon bonds.

This reactivity is foundational to its use as a building block in constructing more complex molecular architectures.

B. Tert-butyl Ester Deprotection

The tert-butyl ester is a cornerstone of modern protecting group strategy. It is exceptionally stable to basic, nucleophilic, and many oxidative/reductive conditions, yet it can be cleanly and efficiently removed under acidic conditions.[8] The most common method involves treatment with trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM).

Mechanism of Deprotection: The deprotection proceeds via an E1 elimination mechanism. The ester oxygen is first protonated by the strong acid, creating a good leaving group. The stable tert-butyl cation is then eliminated, which subsequently loses a proton to form the volatile byproduct isobutylene. This process is irreversible and proceeds to completion.

Deprotection Protocol:

-

Dissolution: Dissolve the tert-butyl ester substrate (1.0 eq) in anhydrous DCM (e.g., 0.1 M concentration).

-

TFA Addition: Cool the solution to 0°C and add TFA (typically 20-50% v/v) dropwise.

-

Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Workup: Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The resulting carboxylic acid is often pure enough to be used directly in the next step.

Applications in Drug Discovery

The unique structure of this compound makes it a compelling building block for modern therapeutic modalities, particularly in the synthesis of targeted protein degraders and as a potential precursor to metabolic inhibitors.

A. Linker Synthesis for PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins.[9] They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. This compound is an ideal starting material for constructing linkers. The bromo group provides a reactive handle for attachment to one ligand, while the protected carboxylate allows for subsequent coupling to the second ligand after deprotection.

Hypothetical PROTAC Synthesis Workflow:

-

Ligand Conjugation: An amine-functionalized E3 ligase ligand is reacted with this compound in an Sₙ2 reaction to form an intermediate conjugate.

-

Deprotection: The tert-butyl ester of the intermediate is cleaved using the TFA/DCM protocol described previously, unmasking a carboxylic acid.

-

Final Coupling: The newly formed carboxylic acid is activated (e.g., with HATU) and coupled with an amine-functionalized target protein ligand via standard amide bond formation to yield the final PROTAC molecule.

B. Precursor for Glycolysis Inhibitors

Cancer cells often exhibit a high rate of glycolysis (the Warburg effect), making this pathway an attractive therapeutic target.[10] Small molecules like 3-bromopyruvate are known inhibitors of glycolysis. This compound can be considered a prodrug form of the related 3-bromo-2-oxopropanoic acid. The ester group increases lipophilicity, potentially improving cell membrane permeability. Once inside the cell, endogenous esterase enzymes could hydrolyze the ester, releasing the active α-keto acid species to exert its inhibitory effects.[10]

Safety, Handling, and Storage

This compound is a reactive chemical that requires careful handling.

-

Hazards: It is classified as causing skin irritation (H315), serious eye damage (H318), and potential respiratory irritation (H335). Similar bromo-esters are known lachrymators (tear-inducing agents).[11][12]

-

Personal Protective Equipment (PPE): All work should be conducted in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Use compatible equipment (glassware, stainless steel needles).

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically in a refrigerator at -10°C to 8°C.[1]

-

Spills and Disposal: Absorb small spills with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste. All waste materials must be disposed of in accordance with local, state, and federal regulations.

Conclusion

This compound is a potent and versatile synthetic building block with significant potential for researchers in organic synthesis and drug discovery. Its defined points of reactivity—an electrophilic bromine center and an acid-labile tert-butyl ester—allow for its strategic and controlled incorporation into complex molecules. From the rational design of PROTAC linkers to its potential as a precursor for metabolic inhibitors, this reagent offers a valuable tool for advancing modern chemical and biomedical research. Proper understanding of its synthesis, reactivity, and handling is paramount to fully and safely harnessing its capabilities in the laboratory.

References

- 1. chemscene.com [chemscene.com]

- 2. Propanoic acid, 3-bromo-2-oxo-, 1,1-dimethylethyl ester [cymitquimica.com]

- 3. PubChemLite - this compound (C7H11BrO3) [pubchemlite.lcsb.uni.lu]

- 4. This compound [oakwoodchemical.com]

- 5. 16754-73-7 | this compound - Moldb [moldb.com]

- 6. tert-Butyl 2-bromo-2-methylpropanoate synthesis - chemicalbook [chemicalbook.com]

- 7. CN105601510A - Catalytic synthesis method of tert-butyl alpha-bromoisobutyrate by using cation exchange resin - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. US20060058383A1 - Propyl 3-bromo-2-oxopropionate and derivatives as novel anticancer agents - Google Patents [patents.google.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

Tert-butyl 3-bromo-2-oxopropanoate molecular structure

An In-Depth Technical Guide to Tert-butyl 3-bromo-2-oxopropanoate: Structure, Properties, and Synthetic Utility

Introduction

This compound is a functionalized α-ketoester that serves as a valuable and versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive bromomethyl ketone adjacent to a sterically hindered tert-butyl ester, provides a platform for a variety of chemical transformations. This guide offers an in-depth analysis of its molecular structure, physicochemical properties, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. The strategic importance of this reagent lies in its ability to introduce a three-carbon keto-ester moiety, making it a key intermediate in the synthesis of complex heterocyclic systems and other target molecules of pharmaceutical interest.

Molecular Structure and Physicochemical Properties

The utility of this compound is intrinsically linked to its distinct structural features and resulting chemical properties. A thorough understanding of its composition is paramount for its effective application in synthetic chemistry.

Structural Analysis

At its core, the molecule is a propanoate derivative featuring three key functional groups:

-

Tert-butyl Ester: This bulky ester group provides significant steric hindrance, which can influence the regioselectivity of certain reactions. It is also a valuable protecting group for the carboxylic acid, stable under basic and nucleophilic conditions but readily cleaved under acidic conditions.[1]

-

α-Keto Group: The ketone at the C2 position is an electrophilic center and participates in a wide range of classical ketone reactions. Its presence acidifies the α-proton, though in this case, the α-carbon is substituted with a bromine atom.

-

Primary Bromide: The bromine atom at the C3 position is a good leaving group, making this site highly susceptible to nucleophilic substitution. This reactive handle is often the primary site of transformation in synthetic applications.

The combination of an electrophilic ketone and a primary bromide in a 1,2-relationship makes this molecule a potent precursor for the construction of five- and six-membered rings.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 16754-73-7 | [2][3] |

| Molecular Formula | C₇H₁₁BrO₃ | [2][3] |

| Molecular Weight | 223.06 g/mol | [2][3] |

| Physical Form | Liquid | |

| Purity | Typically ≥95% | [2][3] |

| Storage Temperature | 2-8°C or -10°C; Sealed in a dry environment | [2] |

| SMILES | CC(C)(C)OC(=O)C(=O)CBr | [2][4] |

| InChI Key | FLTKVDFSOLXYOD-UHFFFAOYSA-N | [4] |

Spectroscopic Signature

While specific spectra should be obtained for each batch, the expected spectroscopic data for this compound are as follows:

-

¹H NMR (CDCl₃):

-

A singlet at approximately δ 1.5 ppm, integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.

-

A singlet at approximately δ 4.5 ppm, integrating to 2H, corresponding to the methylene protons (CH₂) adjacent to the bromine atom.

-

-

¹³C NMR (CDCl₃):

-

A signal around δ 28 ppm for the methyl carbons of the tert-butyl group.

-

A signal around δ 35 ppm for the brominated methylene carbon (CH₂Br).

-

A signal around δ 84 ppm for the quaternary carbon of the tert-butyl group.

-

A signal around δ 160 ppm for the ester carbonyl carbon.

-

A signal around δ 188 ppm for the ketone carbonyl carbon.

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band around 1740-1760 cm⁻¹ corresponding to the C=O stretch of the ester.

-

Another strong C=O stretching band around 1720-1740 cm⁻¹ for the ketone.

-

C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

-

A C-Br stretching absorption in the fingerprint region, typically around 500-650 cm⁻¹.

-

Spectroscopic data including NMR, HPLC, and LC-MS are often available from suppliers for verification.[3][5]

Synthesis and Reactivity Profile

The synthetic utility of this compound stems from its predictable and versatile reactivity, which is governed by its constituent functional groups.

Plausible Synthetic Route

While multiple synthetic routes are possible, a common and logical approach involves the α-bromination of a precursor β-keto ester, tert-butyl 2-oxopropanoate (tert-butyl pyruvate). This transformation can be achieved using standard brominating agents.

References

Tert-butyl 3-bromo-2-oxopropanoate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Tert-butyl 3-bromo-2-oxopropanoate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis and characterization of this compound, a valuable reagent and intermediate in organic synthesis. Its utility stems from the presence of multiple reactive sites: an α-ketoester moiety and a reactive bromine atom, making it a versatile building block for the introduction of the tert-butyl glyoxalate fragment in the synthesis of more complex molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both theoretical insights and practical, field-tested protocols.

Strategic Approach to Synthesis: A Mechanistic Perspective

The synthesis of α-haloketones is a cornerstone of organic chemistry. In the case of this compound, the most direct and efficient synthetic strategy involves the α-bromination of a suitable precursor. A retrosynthetic analysis logically points towards tert-butyl 2-oxopropanoate (tert-butyl pyruvate) as the ideal starting material.

The Prevailing Synthetic Route: Electrophilic α-Bromination

The introduction of a bromine atom at the α-position to a carbonyl group is typically achieved via an enol or enolate intermediate. The choice between acid-catalyzed and base-mediated bromination is critical and depends on the substrate's stability. For α-ketoesters, which are susceptible to hydrolysis and other side reactions under strongly basic conditions, acid-catalyzed bromination is generally the preferred method.

The mechanism proceeds via the protonation of the keto-carbonyl, which enhances the acidity of the α-protons. Tautomerization to the enol form follows, creating an electron-rich double bond. This enol then acts as a nucleophile, attacking molecular bromine (Br₂) in an electrophilic addition, followed by deprotonation to regenerate the carbonyl and yield the α-brominated product. The presence of the bulky tert-butyl group provides a degree of steric hindrance that can influence reactivity but does not prevent the desired transformation.

Experimental Workflow: From Precursor to Purified Product

The following workflow diagram illustrates the logical progression of the synthesis, from the initial setup to the final characterization of this compound.

Caption: A flowchart of the synthesis and characterization of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful completion of each step can be monitored and confirmed before proceeding to the next, ensuring a high-quality final product.

Safety Note: This procedure involves bromine, which is highly toxic, corrosive, and volatile. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Reagents and Equipment

| Reagent/Material | Quantity | Molar Eq. | Notes |

| tert-Butyl 2-oxopropanoate | (To be determined based on desired scale) | 1.0 | Starting material |

| Glacial Acetic Acid | (Sufficient to dissolve starting material) | - | Solvent and catalyst |

| Bromine (Br₂) | (Slight molar excess) | ~1.05-1.1 | Brominating agent |

| Dichloromethane (DCM) | (For extraction) | - | Extraction solvent |

| Saturated NaHCO₃ solution | (For washing) | - | To neutralize acid |

| Saturated NaCl solution (Brine) | (For washing) | - | To aid phase separation |

| Anhydrous MgSO₄ or Na₂SO₄ | (For drying) | - | Drying agent |

| Round-bottom flask | Appropriate size | - | Reaction vessel |

| Magnetic stirrer and stir bar | - | - | For agitation |

| Addition funnel | - | - | For controlled addition of bromine |

| Ice bath | - | - | For temperature control |

| Separatory funnel | - | - | For extraction |

| Rotary evaporator | - | - | For solvent removal |

| Vacuum distillation apparatus | - | - | For purification |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve tert-butyl 2-oxopropanoate in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.

-

Bromination: Prepare a solution of bromine in a small amount of glacial acetic acid in the addition funnel. Add the bromine solution dropwise to the stirred solution of the ketoester over a period of 30-60 minutes, ensuring the temperature remains below 10 °C. The characteristic red-brown color of bromine should dissipate as it is consumed. A persistent pale orange or yellow color indicates the reaction is nearing completion.

-

Reaction Monitoring & Completion: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC or GC-MS analysis shows complete consumption of the starting material.

-

Work-up and Quenching: Carefully pour the reaction mixture into a beaker containing ice water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x volumes).

-

Neutralization and Washing: Combine the organic extracts and wash sequentially with cold water, saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid - caution, CO₂ evolution!), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is typically a yellow to brown oil. Purify by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.[1]

Comprehensive Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₁BrO₃ | [2][3][4][5] |

| Molecular Weight | 223.06 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| CAS Number | 16754-73-7 | [1][2][3][5][6] |

| Storage Conditions | Store at 2-8°C, sealed in a dry environment | [2] |

Spectroscopic Data

The following table summarizes the expected spectroscopic data, which serves as a benchmark for validating the structure of the synthesized product.

| Technique | Expected Data | Interpretation |

| ¹H NMR | δ ~4.3-4.5 ppm (s, 2H)δ ~1.5 ppm (s, 9H) | Singlet corresponding to the two protons of the -CH₂Br group.Singlet corresponding to the nine equivalent protons of the tert-butyl group. |

| ¹³C NMR | δ ~185-190 ppmδ ~160-165 ppmδ ~84-86 ppmδ ~30-35 ppmδ ~27-28 ppm | Ketone carbonyl carbon (C=O).Ester carbonyl carbon (O-C=O).Quaternary carbon of the tert-butyl group.Methylene carbon attached to bromine (-CH₂Br).Methyl carbons of the tert-butyl group. |

| IR (Infrared) | ~1750 cm⁻¹ (strong)~1730 cm⁻¹ (strong)~1250-1300 cm⁻¹ (strong)~600-700 cm⁻¹ | C=O stretch of the ketone.C=O stretch of the ester.C-O stretch of the ester.C-Br stretch. |

| MS (Mass Spec) | M⁺ and M+2 peaks in ~1:1 ratio | Characteristic isotopic pattern for a monobrominated compound (⁷⁹Br and ⁸¹Br isotopes). |

Conclusion and Further Applications

The synthesis of this compound via acid-catalyzed bromination of tert-butyl 2-oxopropanoate is a reliable and scalable method. The provided protocol, coupled with the detailed characterization data, offers a robust framework for its preparation and quality control in a research setting. The dual functionality of this molecule makes it a powerful intermediate for creating a diverse array of organic compounds, particularly in the synthesis of heterocyclic systems and other pharmaceutically relevant scaffolds.

References

Reactivity of alpha-haloketones like Tert-butyl 3-bromo-2-oxopropanoate

An In-depth Technical Guide to the Reactivity of α-Haloketones: The Case of Tert-butyl 3-bromo-2-oxopropanoate

Abstract

α-Haloketones are a highly versatile and reactive class of bifunctional organic compounds, serving as pivotal building blocks in modern synthetic chemistry. Their unique electronic structure, featuring two adjacent electrophilic centers, enables a diverse range of chemical transformations. This guide provides an in-depth exploration of the core reactivity principles of α-haloketones, with a specific focus on this compound. We will dissect key reaction pathways, including nucleophilic substitution and the Favorskii rearrangement, providing mechanistic insights and field-proven experimental protocols tailored for researchers, scientists, and drug development professionals. The aim is to furnish a comprehensive understanding of the causality behind experimental choices and to empower the reader to effectively harness the synthetic potential of this important class of molecules.

Introduction: The Dual-Electrophile Nature of α-Haloketones

α-Haloketones are characterized by a halogen atom positioned on the carbon atom alpha to a carbonyl group. This arrangement creates a molecule with two distinct and highly reactive electrophilic sites: the α-carbon and the carbonyl carbon.[1] This dual reactivity is the cornerstone of their synthetic utility, making them invaluable precursors for the construction of complex molecular architectures, particularly the heterocyclic systems that form the core of numerous pharmaceutical agents.[2][3][4][5]

The reactivity is governed by two primary electronic effects:

-

Enhanced Electrophilicity of the α-Carbon: The powerful electron-withdrawing inductive effect of the adjacent carbonyl group polarizes the carbon-halogen bond, rendering the α-carbon significantly more electron-deficient and thus highly susceptible to nucleophilic attack.[1][3] This activation leads to dramatically increased rates of nucleophilic substitution compared to analogous alkyl halides.[1][4]

-

Acidity of α'-Hydrogens: Protons on the carbon atom on the opposite side of the carbonyl group (the α'-position) are acidic. Their removal by a base generates an enolate, a critical intermediate in reactions such as the Favorskii rearrangement.[4]

Our focus molecule, This compound (CAS: 16754-73-7), exemplifies these principles.[6] It combines the characteristic α-haloketone moiety with a tert-butyl ester, which serves as a sterically bulky protecting group that can be selectively cleaved under acidic conditions, adding another layer of synthetic utility.[7]

Figure 1: Electrophilic sites in this compound.

Core Reaction Pathways: A Mechanistic Overview

The dual electrophilicity of α-haloketones gives rise to several competing but synthetically powerful reaction pathways. The choice of nucleophile, base, and reaction conditions dictates the outcome.

Nucleophilic Substitution (Sɴ2 Pathway)

The most direct transformation is the substitution of the α-halogen. This reaction proceeds readily via an Sɴ2 mechanism and is significantly faster than with corresponding alkyl halides.[1] For instance, chloroacetone reacts with potassium iodide approximately 36,000 times faster than 1-chloropropane.[4]

Causality: The adjacent carbonyl group stabilizes the Sɴ2 transition state through orbital overlap, lowering the activation energy. The reaction is most efficient with less basic nucleophiles (e.g., halides, amines, thiols, carboxylates).[8] Strongly basic nucleophiles can initiate competing reactions like the Favorskii rearrangement.[8] It is critical to note that Sɴ1 reactions are highly unfavorable, as the resulting α-carbonyl carbocation is destabilized by the adjacent electron-withdrawing carbonyl group.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound [oakwoodchemical.com]

- 7. nbinno.com [nbinno.com]

- 8. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

Tert-butyl 3-bromo-2-oxopropanoate: A Guide to Chemical Stability and Optimal Storage

An In-depth Technical Guide for Researchers

Abstract

Tert-butyl 3-bromo-2-oxopropanoate is a valuable bifunctional reagent in synthetic organic chemistry, prized for its unique combination of an α-halo ketone and a β-keto ester moiety. This structure, however, also imparts significant chemical reactivity that can lead to degradation if not handled and stored with precision. This guide provides an in-depth analysis of the compound's inherent stability challenges, outlines the primary degradation pathways, and establishes a set of field-proven protocols for storage and handling to ensure its integrity for research and development applications.

Introduction: The Synthetic Potential and Inherent Reactivity of a Bifunctional Building Block

This compound (CAS No. 16754-73-7) is a liquid organic compound featuring two highly reactive electrophilic centers: the carbonyl carbon and the α-carbon bearing a bromine atom.[1] This dual reactivity makes it a versatile precursor for the synthesis of a wide array of complex molecules and heterocyclic systems, such as thiazoles and pyrroles.[2]

The molecule's utility is intrinsically linked to its reactivity. It is classified as both an α-halo ketone and a β-keto ester.[2][3] This combination dictates its stability profile:

-

The α-Halo Ketone System: The strong electron-withdrawing effect of the adjacent carbonyl group polarizes the carbon-bromine bond, significantly increasing the electrophilicity of the α-carbon.[1] This makes the compound highly susceptible to nucleophilic substitution reactions.

-

The β-Keto Ester System: This functionality introduces acidity to the α-hydrogen (though substitution with bromine modifies this) and renders the tert-butyl ester group vulnerable to hydrolysis under both acidic and basic conditions, which can be followed by decarboxylation.[4][5]

Understanding these structural elements is paramount for any scientist aiming to use this reagent successfully, as improper storage or handling can rapidly lead to decomposition, compromising experimental outcomes.

Primary Mechanisms of Degradation

The instability of this compound is not arbitrary; it is a direct consequence of its chemical structure. Several competing degradation pathways exist, which must be mitigated through careful control of the storage environment.

Hydrolysis of the Tert-butyl Ester

The tert-butyl ester is highly sensitive to cleavage, particularly under acidic conditions, via an AAL1 mechanism due to the stability of the resulting tert-butyl carbocation. Ambient moisture or trace acidic impurities can catalyze this process, yielding 3-bromo-2-oxopropanoic acid. This β-keto acid intermediate is itself unstable and prone to rapid decarboxylation, producing bromoacetone and carbon dioxide.[4] Basic conditions can also promote hydrolysis, albeit typically requiring more stringent conditions than for simpler esters.

Nucleophilic Attack at the α-Carbon

The polarized C-Br bond makes the α-carbon a prime target for a wide range of nucleophiles.[1] Water, acting as a weak nucleophile, can lead to the formation of tert-butyl 3-hydroxy-2-oxopropanoate over time. Stronger nucleophiles, including amines, thiols, or even basic impurities, will react much more readily.[1][2] This reactivity is the basis for its synthetic utility but also a significant pathway for degradation during storage if exposed to contaminants.

Base-Induced Decomposition

In the presence of a base, α-halo ketones can undergo complex reactions.[6] Besides simple nucleophilic substitution, bases can abstract the already acidic α-hydrogen, initiating pathways like the Favorskii rearrangement.[2] While this is a synthetically useful reaction, its unintended occurrence during storage will consume the starting material. Therefore, exposure to basic substances must be strictly avoided.

Recommended Storage and Handling Protocols

To preserve the chemical integrity of this compound, a multi-faceted approach to storage and handling is required, focusing on controlling temperature, atmosphere, and exposure to contaminants.

Optimal Storage Conditions

The following conditions are recommended for the long-term storage of this reagent. Adherence to these parameters will minimize degradation and ensure reagent reliability.

| Parameter | Recommendation | Rationale & Causality |

| Temperature | -10°C or below .[7] | Reduces the kinetic rate of all potential decomposition reactions (hydrolysis, nucleophilic attack). While some suppliers suggest 2-8°C[8], the more conservative sub-zero temperature provides a greater margin of safety for long-term stability. Shipping is often done on ice packs to maintain a low temperature during transit.[7] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen. Moisture is a key reactant in the hydrolysis degradation pathway. An inert atmosphere is critical for preventing this slow but persistent degradation. |

| Light Exposure | Store in an amber or opaque vial | While not explicitly photolabile, α-halo ketones can be sensitive to light. Protection from light is a standard best practice to prevent unforeseen radical or photochemical reactions. |

| Container | Tightly sealed glass vial with a PTFE-lined cap | The compound is corrosive and requires a chemically resistant container.[9][10] A PTFE-lined cap prevents reaction with the cap material and ensures an airtight seal against moisture ingress.[11] Never use aluminum or galvanized containers.[11] |

| Incompatibilities | Isolate from acids, bases, oxidizing agents, and nucleophiles | Strict segregation is necessary to prevent accidental contact and subsequent rapid decomposition. The compound's inherent reactivity makes it incompatible with a wide range of common lab chemicals.[1][2] |

Experimental Workflow: Safe Handling Protocol

Due to its corrosive nature and potential to cause respiratory irritation and serious eye damage, all handling must be performed with appropriate engineering controls and personal protective equipment (PPE).[7][10]

Step 1: Preparation and PPE

-

Work exclusively within a certified chemical fume hood to prevent inhalation of vapors.[9]

-

Don appropriate PPE: nitrile gloves, a lab coat, and chemical splash goggles.[12] Ensure an eyewash station and safety shower are immediately accessible.

Step 2: Equilibration

-

Remove the sealed vial from the freezer.

-

Allow the container to warm to room temperature in a desiccator before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold liquid, which would introduce water and accelerate hydrolysis.

Step 3: Aliquoting

-

Once at room temperature, briefly centrifuge the vial to ensure all liquid is collected at the bottom.

-

Working under a stream of inert gas (argon or nitrogen), carefully open the vial.

-

Use a clean, dry glass syringe or pipette to withdraw the desired amount. Use spark-free tools and avoid sources of ignition.[9][13]

-

Dispense the reagent directly into the reaction vessel, which has been previously dried and flushed with an inert atmosphere.

Step 4: Resealing and Storage

-

Immediately flush the headspace of the original vial with inert gas.

-

Securely reseal the vial with the PTFE-lined cap.

-

Wrap the cap junction with Parafilm® as an extra precaution against moisture ingress.

-

Return the vial to the designated freezer (-10°C or below) for long-term storage.[7]

Visualization of Handling Workflow

The following diagram outlines the decision-making process for the proper handling of this compound upon receipt and during use.

Caption: Decision workflow for handling this compound.

Conclusion

The high synthetic value of this compound is matched by its chemical lability. Its stability is governed by the combined reactivity of its α-halo ketone and β-keto ester functionalities. By implementing a rigorous storage protocol centered on low temperatures (≤ -10°C), inert atmosphere, and moisture exclusion, and by adhering to safe handling practices, researchers can effectively mitigate degradation. This ensures the compound's purity and reactivity are preserved, leading to more reliable and reproducible synthetic outcomes.

References

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 5. aklectures.com [aklectures.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | 16754-73-7 [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. aksci.com [aksci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of Tert-butyl 3-bromo-2-oxopropanoate

For the modern researcher and drug development professional, tert-butyl 3-bromo-2-oxopropanoate (CAS No. 16754-73-7) represents a versatile building block in organic synthesis.[1] Its unique trifunctional nature—a ketone, an alpha-bromo substituent, and a tert-butyl ester—renders it a valuable precursor for a variety of complex molecular architectures. However, its utility is intrinsically linked to a comprehensive understanding of its chemical reactivity and the implementation of rigorous safety protocols. This guide provides an in-depth technical overview of this compound, focusing on its safe handling, storage, and application in a laboratory setting, grounded in established safety principles and practical, field-proven insights.

Compound Profile and Hazard Identification

This compound is a liquid organic compound with the molecular formula C₇H₁₁BrO₃ and a molecular weight of approximately 223.06 g/mol .[1][2] As with many alpha-haloketones, this reagent is reactive and requires careful handling due to its hazardous properties.[3]

A thorough risk assessment is the cornerstone of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universally recognized framework for understanding the hazards associated with this compound.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 |

| Danger | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 1 |

| Danger | H318: Causes serious eye damage. |

| Specific Target Organ Toxicity | Category 3 |

| Danger | H335: May cause respiratory irritation. |

It is imperative to recognize that alpha-haloketones as a class of compounds can be lachrymatory, meaning they can cause tearing and irritation to the eyes upon exposure.[4][5]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The principle of "as low as reasonably practicable" (ALARP) should guide all interactions with this compound. This is best achieved through a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls

All manipulations of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation and to prevent the release of vapors into the laboratory environment.[4][5] The fume hood should have a continuous airflow, and the sash should be kept at the lowest practical height during experiments. An eyewash station and safety shower must be readily accessible in the immediate vicinity of the workstation.[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential.[6] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[5]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[5] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially after direct contact with the reagent.

-

Skin and Body Protection: A flame-resistant laboratory coat is required. Additional protective clothing, such as chemical-resistant aprons and sleeves, should be considered for larger-scale operations.

-

Respiratory Protection: While working in a properly functioning fume hood should provide adequate respiratory protection, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary for emergency situations or if there is a potential for exposure outside of the fume hood.

References

The Synthetic Versatility of Tert-butyl 3-bromo-2-oxopropanoate: A Mechanistic Deep Dive for Organic Chemists and Drug Development Professionals

Abstract

Tert-butyl 3-bromo-2-oxopropanoate is a highly versatile trifunctional reagent that has emerged as a valuable building block in modern organic synthesis. Its unique combination of a reactive α-bromo ketone, an electrophilic ketone, and a sterically hindered tert-butyl ester group allows for a diverse range of chemical transformations. This in-depth technical guide provides a comprehensive overview of the core reactivity and mechanistic pathways of this compound. We will explore its application in the synthesis of various heterocyclic scaffolds, its role in multicomponent reactions, and its utility as a potent electrophile in alkylation reactions. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also actionable experimental protocols and data.

Introduction: Unveiling a Powerful Synthetic Tool

This compound, with the chemical formula C₇H₁₁BrO₃, is a liquid organic compound that packs a significant punch in terms of its synthetic potential.[1][2] The strategic placement of three distinct functional groups within a compact molecular framework makes it a powerful precursor for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry and medicinal chemistry.

The α-bromo ketone moiety serves as a potent electrophile, susceptible to nucleophilic attack, and a key participant in classic condensation reactions. The adjacent ketone provides another electrophilic center and, in conjunction with the α-bromo group, facilitates unique rearrangement and annulation pathways. Finally, the tert-butyl ester offers steric protection to the carboxylate functionality, preventing unwanted side reactions and allowing for selective transformations at other positions. This ester can be readily cleaved under acidic conditions, revealing a carboxylic acid for further derivatization.

This guide will dissect the fundamental reaction mechanisms that govern the reactivity of this compound, providing a solid theoretical foundation for its practical application in the laboratory.

Core Reactivity and Mechanistic Pathways

The reactivity of this compound is primarily dictated by the interplay of its three functional groups. The following sections will delve into the key reaction classes and their underlying mechanisms.

Synthesis of Heterocyclic Scaffolds: The Hantzsch Thiazole Synthesis

One of the most prominent applications of α-bromo ketones is in the synthesis of thiazole derivatives via the Hantzsch thiazole synthesis.[3][4] This reaction provides a straightforward and high-yielding method for constructing the 2-aminothiazole core, a privileged scaffold in medicinal chemistry.[5][6]

The reaction of this compound with thiourea proceeds through a well-established mechanism:

-

Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic carbon bearing the bromine atom in an SN2 fashion, displacing the bromide ion.

-

Intramolecular Cyclization: The resulting isothiouronium intermediate undergoes an intramolecular cyclization, where one of the nitrogen atoms attacks the electrophilic ketone carbonyl.

-

Dehydration: The tetrahedral intermediate then eliminates a molecule of water to form the aromatic thiazole ring.

// Reactants reagent [label="this compound + Thiourea"];

// Intermediates intermediate1 [label="Isothiouronium Intermediate"]; intermediate2 [label="Cyclized Intermediate"];

// Product product [label="Tert-butyl 2-aminothiazole-4-carboxylate"];

// Arrows reagent -> intermediate1 [label=" S_N2 Attack "]; intermediate1 -> intermediate2 [label=" Intramolecular\nCyclization "]; intermediate2 -> product [label=" Dehydration "];

// Node styles node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [fillcolor="#34A853", fontcolor="#FFFFFF"]; } केंद Caption: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol: Synthesis of Tert-butyl 2-aminothiazole-4-carboxylate

-

Materials:

-

This compound (1 eq)

-

Thiourea (1.2 eq)

-

Ethanol (solvent)

-

-

Procedure:

-

Dissolve this compound and thiourea in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into ice-cold water and basify to pH ~8-9 with a suitable base (e.g., sodium bicarbonate solution).

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford the desired tert-butyl 2-aminothiazole-4-carboxylate. Note: This is a general procedure and may require optimization for specific scales and conditions.

-

| Reactant 1 | Reactant 2 | Solvent | Product | Typical Yield | Reference |

| Ethyl bromopyruvate | Thiourea | Ethanol | Ethyl 2-aminothiazole-4-carboxylate | 70% | [5] |

Favorskii Rearrangement: A Pathway to Ring Contraction and Rearranged Products

In the presence of a non-nucleophilic base, α-halo ketones can undergo a Favorskii rearrangement to yield carboxylic acid derivatives.[4][7] This reaction proceeds through a cyclopropanone intermediate. For this compound, this could lead to the formation of a rearranged ester.

The proposed mechanism is as follows:

-

Enolate Formation: A base abstracts an acidic α-proton from the carbon adjacent to the ketone, forming an enolate.

-

Intramolecular SN2 Reaction: The enolate then undergoes an intramolecular SN2 reaction, displacing the bromide ion to form a highly strained cyclopropanone intermediate.

-

Nucleophilic Attack and Ring Opening: A nucleophile (e.g., hydroxide or alkoxide from the base) attacks the carbonyl carbon of the cyclopropanone. The subsequent ring-opening of the tetrahedral intermediate occurs to give the more stable carbanion, which is then protonated to yield the rearranged product.

// Reactants reagent [label="this compound"]; base [label="Base (e.g., RO⁻)"];

// Intermediates enolate [label="Enolate"]; cyclopropanone [label="Cyclopropanone Intermediate"]; tetrahedral [label="Tetrahedral Intermediate"];

// Product product [label="Rearranged Ester"];

// Arrows reagent -> enolate [label=" Deprotonation "]; enolate -> cyclopropanone [label=" Intramolecular S_N2 "]; cyclopropanone -> tetrahedral [label=" Nucleophilic Attack "]; tetrahedral -> product [label=" Ring Opening & Protonation "];

// Node styles node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [fillcolor="#FBBC05", fontcolor="#202124"]; } केंद Caption: Favorskii Rearrangement Mechanism.

Alkylation of Nucleophiles: A Versatile Electrophile

The primary α-bromo functionality in this compound makes it an excellent electrophile for the alkylation of a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon bearing the bromine, leading to the displacement of the bromide ion.

Common nucleophiles that can be alkylated include:

-

Amines: Primary and secondary amines react to form α-amino ketones, which are valuable precursors for various nitrogen-containing heterocycles and biologically active molecules.

-

Thiols: Thiols react to form α-thio ketones.

-

Carbanions: Soft carbon nucleophiles, such as enamines and enolates, can be alkylated to form new carbon-carbon bonds.[8]

// Reactants reagent [label="this compound"]; nucleophile [label="Nucleophile (Nu⁻)"];

// Transition State transition_state [label="[Nu---C---Br]‡"];

// Product product [label="Alkylated Product"];

// Arrows reagent -> transition_state [label=" Backside Attack "]; nucleophile -> transition_state; transition_state -> product;

// Node styles node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [fillcolor="#4285F4", fontcolor="#FFFFFF"]; nucleophile [fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [fillcolor="#34A853", fontcolor="#FFFFFF"]; } केंद Caption: Generalized S_N2 Alkylation Mechanism.

Applications in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are highly valued for their efficiency and atom economy.[9] this compound is an excellent candidate for MCRs due to its multiple reactive sites. For instance, it can participate in reactions where a nucleophile initially reacts with the α-bromo ketone, and the resulting intermediate then undergoes a subsequent reaction with another component.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[10] It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound in a cool, dry place away from incompatible materials.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. Its trifunctional nature allows for a wide array of transformations, making it a valuable tool for the construction of complex molecules, particularly heterocyclic compounds of medicinal interest. A thorough understanding of its core reactivity and the underlying reaction mechanisms, as outlined in this guide, is crucial for harnessing its full synthetic potential. As the demand for novel and diverse molecular scaffolds continues to grow in the pharmaceutical and agrochemical industries, the importance of versatile building blocks like this compound is set to increase.

References

- 1. PubChemLite - this compound (C7H11BrO3) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 16754-73-7 [sigmaaldrich.com]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. grokipedia.com [grokipedia.com]

- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]

Methodological & Application

The Versatile α-Bromoketoester: A Guide to the Synthesis of Heterocycles Using Tert-butyl 3-bromo-2-oxopropanoate

Introduction: Unlocking Heterocyclic Diversity with a Trifunctional Building Block

In the landscape of modern synthetic organic chemistry, the efficient construction of heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Among the myriad of building blocks available, those possessing multiple, strategically placed functional groups offer unparalleled advantages in the rapid assembly of molecular complexity. Tert-butyl 3-bromo-2-oxopropanoate is one such reagent, a trifunctional synthon featuring an α-bromine, a ketone, and a tert-butyl ester. This unique combination of functionalities makes it an exceptionally versatile precursor for a wide array of heterocyclic systems. The presence of the electrophilic carbonyl carbon, the adjacent carbon bearing a leaving group (bromide), and the ester moiety allows for a diverse range of cyclization strategies, including condensation, multicomponent reactions, and sequential nucleophilic additions.

This comprehensive guide provides detailed application notes and protocols for the synthesis of several key classes of heterocycles utilizing this compound. We will delve into the mechanistic underpinnings of these transformations, offering insights into the causality behind experimental choices, and provide self-validating, step-by-step protocols tailored for researchers and scientists in the field.

Synthesis of Quinoxalines: A Facile Route to a Privileged Scaffold

Quinoxalines are a prominent class of nitrogen-containing heterocycles, widely recognized for their broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties. The most common and direct route to quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This compound serves as an excellent surrogate for a 1,2-dicarbonyl compound in this context.

Mechanism of Quinoxaline Formation

The reaction proceeds through a well-established pathway. Initially, one of the amino groups of the o-phenylenediamine attacks the more electrophilic ketone of the this compound. This is followed by an intramolecular cyclization where the second amino group displaces the bromide ion. The resulting dihydroquinoxaline intermediate then undergoes oxidation to the aromatic quinoxaline. In many cases, the reaction mixture is exposed to air, which is sufficient to effect the final aromatization step.

Diagram 1: Mechanism of Quinoxaline Synthesis

Caption: Mechanism of quinoxaline synthesis.

Experimental Protocol: One-Pot Synthesis of Tert-butyl 2-(quinoxalin-2-yl)acetate

This protocol details a straightforward, one-pot procedure for the synthesis of a substituted quinoxaline.

Materials:

-

This compound (1.0 equiv)

-

o-Phenylenediamine (1.0 equiv)

-

Ethanol (EtOH)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (1.0 equiv) and ethanol to form a solution.

-

Slowly add this compound (1.0 equiv) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure tert-butyl 2-(quinoxalin-2-yl)acetate.

Table 1: Representative Reaction Parameters for Quinoxaline Synthesis

| Entry | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | EtOH | Reflux | 4-6 | 85-95 |

| 2 | DMF | 80 | 2-4 | 80-90 |

| 3 | Acetic Acid | 60 | 6-8 | 75-85 |

Multicomponent Synthesis of Imidazoles: The Radziszewski Reaction

The synthesis of highly substituted imidazoles can be efficiently achieved through multicomponent reactions, with the Radziszewski synthesis being a classic example. This reaction typically involves a 1,2-dicarbonyl compound, an aldehyde, an amine, and a nitrogen source (often ammonia or an ammonium salt). This compound can function as the 1,2-dicarbonyl component in a modified version of this reaction.

Mechanism of Imidazole Formation

The reaction is thought to proceed via the initial condensation of the dicarbonyl compound with the nitrogen source and the aldehyde to form a diimine intermediate. Subsequent cyclization and oxidation lead to the formation of the imidazole ring. The use of this compound introduces a leaving group that can facilitate the final aromatization step.

Diagram 2: Generalized Workflow for Multicomponent Imidazole Synthesis

Application Notes and Protocols: Tert-butyl 3-bromo-2-oxopropanoate in Pyrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazoles and the Utility of Tert-butyl 3-bromo-2-oxopropanoate

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry and materials science.[1][2] Their remarkable versatility and broad spectrum of biological activities have led to their incorporation into numerous marketed drugs, including anti-inflammatory agents like celecoxib, anti-obesity drugs such as rimonabant, and various agricultural products.[1][3][4] The synthesis of functionalized pyrazoles is, therefore, a critical endeavor in the discovery of novel therapeutic agents and advanced materials.[1][5][6]

A key strategy for constructing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a classic transformation known as the Knorr pyrazole synthesis.[4][7][8] this compound emerges as a highly valuable and versatile 1,3-dicarbonyl equivalent for this purpose. Its unique structure, featuring a reactive α-bromoketone and a sterically hindered tert-butyl ester, offers a powerful handle for introducing specific functionalities into the pyrazole ring with a high degree of regiochemical control.

This guide provides a comprehensive overview of the application of this compound in pyrazole synthesis, detailing the underlying reaction mechanism, providing robust experimental protocols, and offering insights into potential challenges and troubleshooting strategies.

Reaction Mechanism: A Stepwise Look at Pyrazole Formation

The synthesis of pyrazoles from this compound and a hydrazine derivative proceeds through a well-established cyclocondensation pathway. The reaction is typically acid-catalyzed and involves a sequence of nucleophilic additions and dehydration steps.[8][9]

The key mechanistic steps are:

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto the more electrophilic ketone carbonyl of the this compound. This is followed by dehydration to form a reactive hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl. This step is often the rate-determining step and leads to the formation of a five-membered heterocyclic intermediate.

-

Aromatization: The cyclic intermediate subsequently undergoes dehydration and elimination of the bromide ion to yield the stable, aromatic pyrazole ring. The tert-butyl ester group remains at the 3-position of the pyrazole core, providing a valuable synthetic handle for further functionalization.

Caption: Reaction mechanism for pyrazole synthesis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a model pyrazole derivative using this compound.

Protocol 1: Synthesis of Tert-butyl 5-phenyl-1H-pyrazole-3-carboxylate

This protocol outlines the reaction of this compound with phenylhydrazine to yield tert-butyl 5-phenyl-1H-pyrazole-3-carboxylate.

Materials:

-

This compound (1.0 eq)

-

Phenylhydrazine (1.1 eq)

-

Ethanol (solvent)

-

Glacial Acetic Acid (catalyst)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and ethanol.

-

Reagent Addition: While stirring, add phenylhydrazine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

-

Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure tert-butyl 5-phenyl-1H-pyrazole-3-carboxylate.

Table 1: Reaction Parameters and Expected Outcomes

| Parameter | Value | Notes |

| Reactants | This compound, Phenylhydrazine | |

| Stoichiometry | 1.0 : 1.1 | A slight excess of hydrazine is often used. |

| Solvent | Ethanol | Other alcohols like propanol can also be used.[10] |

| Catalyst | Glacial Acetic Acid | Facilitates both hydrazone formation and cyclization.[9] |

| Temperature | Reflux (~78 °C) | Provides sufficient energy for the reaction to proceed. |

| Reaction Time | 2-6 hours | Monitor by TLC for completion. |

| Expected Yield | 70-90% | Yields can vary based on substrate and reaction conditions. |

Data Interpretation and Troubleshooting

Expected Results:

The final product, tert-butyl 5-phenyl-1H-pyrazole-3-carboxylate, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Troubleshooting Guide:

| Issue | Possible Cause | Suggested Solution |

| Low or No Product Formation | Insufficient heating or reaction time. | Ensure the reaction is maintained at reflux and monitor closely by TLC until the starting material is consumed. |

| Inactive catalyst. | Use fresh glacial acetic acid. | |

| Formation of Side Products | Impure starting materials. | Use purified this compound and phenylhydrazine. |

| Incorrect stoichiometry. | Carefully measure the equivalents of each reactant. | |

| Difficult Purification | Co-elution of impurities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

This compound: This compound is a lachrymator and can cause skin and eye irritation.[11] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

-